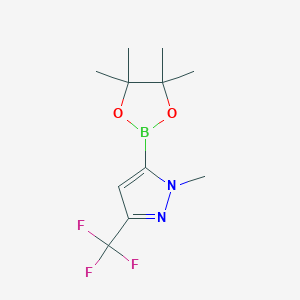

1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)-1H-pyrazole

Description

Chemical Structure and Key Features 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)-1H-pyrazole (CAS: 1025719-23-6) is a pyrazole-based organoboron compound with three critical substituents:

- Methyl group at position 1, enhancing steric protection and metabolic stability.

- Trifluoromethyl group at position 3, contributing to electron-withdrawing effects and lipophilicity.

- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane at position 5, enabling participation in Suzuki-Miyaura cross-coupling reactions for biaryl synthesis .

Synthesis and Applications

The compound is synthesized via palladium-catalyzed cross-coupling reactions, as evidenced by its use in patent literature for intermediate preparation in pharmaceutical syntheses . Its primary applications include:

Properties

IUPAC Name |

1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BF3N2O2/c1-9(2)10(3,4)19-12(18-9)8-6-7(11(13,14)15)16-17(8)5/h6H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQKAWCKCEPHXAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NN2C)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BF3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30674177 | |

| Record name | 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30674177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1025719-23-6 | |

| Record name | 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30674177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-boronic acid pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

Boronic acid derivatives are generally known for their role in suzuki–miyaura cross-coupling reactions.

Mode of Action

The compound 1-Methyl-3-(Trifluoromethyl)Pyrazole-5-Boronic Acid Pinacol Ester is involved in Suzuki–Miyaura cross-coupling reactions. This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process. The compound, being an organoboron reagent, participates in the transmetalation step, where it transfers the organic group from boron to palladium.

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction, in which the compound 1-Methyl-3-(Trifluoromethyl)Pyrazole-5-Boronic Acid Pinacol Ester participates, is a key biochemical pathway. This reaction is widely used in organic synthesis, including the synthesis of pharmaceuticals, and it affects the carbon–carbon bond formation pathway.

Pharmacokinetics

It’s important to note that boronic pinacol esters, in general, are susceptible to hydrolysis, especially at physiological ph. This could potentially affect the compound’s absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of the action of the compound 1-Methyl-3-(Trifluoromethyl)Pyrazole-5-Boronic Acid Pinacol Ester is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction. This can lead to the synthesis of various organic compounds, including pharmaceuticals.

Action Environment

The action of the compound 1-Methyl-3-(Trifluoromethyl)Pyrazole-5-Boronic Acid Pinacol Ester can be influenced by environmental factors such as pH. For instance, the rate of hydrolysis of boronic pinacol esters, which this compound is a type of, is considerably accelerated at physiological pH. This could potentially affect the compound’s stability and efficacy.

Biological Activity

1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)-1H-pyrazole (CAS No. 847818-74-0) is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, synthesis methods, and biological activities, particularly in the context of medicinal chemistry.

The molecular formula for this compound is , with a molecular weight of 208.07 g/mol. It features a pyrazole core substituted with a trifluoromethyl group and a boron-containing dioxaborolane moiety. The presence of these functional groups may influence its biological interactions and pharmacological properties.

Physical Characteristics

| Property | Value |

|---|---|

| Molecular Weight | 208.07 g/mol |

| Appearance | Off-white to light yellow crystals |

| Melting Point | 62°C to 65°C |

| Purity | ≥97% (GC) |

Synthesis

The synthesis of this compound typically involves the reaction of appropriate pyrazole derivatives with boronic acid pinacol esters under controlled conditions. Recent advancements in synthetic methodologies have streamlined the preparation of such borylated pyrazoles, enhancing their accessibility for research and development in pharmaceutical applications .

Anticancer Activity

Research indicates that pyrazole derivatives exhibit a range of biological activities, including anticancer properties. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Properties

The antimicrobial activity of pyrazole derivatives has been documented in several studies. These compounds can inhibit bacterial growth and show promise as potential therapeutic agents against resistant strains . The incorporation of fluorinated groups may enhance the lipophilicity and membrane permeability of these compounds, contributing to their antimicrobial efficacy.

Anti-inflammatory Effects

In addition to anticancer and antimicrobial activities, some studies suggest that pyrazole-based compounds possess anti-inflammatory properties. This is particularly relevant in the context of chronic inflammatory diseases where modulation of inflammatory pathways can lead to therapeutic benefits .

Case Study 1: Anticancer Efficacy

A study conducted on a series of pyrazole derivatives demonstrated that the introduction of trifluoromethyl groups significantly increased cytotoxicity against breast cancer cell lines (MCF-7). The mechanism was attributed to the inhibition of specific kinases involved in cell proliferation .

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial activity, a related compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli. The structure-activity relationship indicated that the presence of both the dioxaborolane moiety and trifluoromethyl group was critical for enhancing antibacterial activity .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Pyrazole derivatives are known for their pharmacological properties, particularly in anticancer research. The compound's structure suggests potential interactions with biological targets involved in cancer progression. Studies indicate that pyrazole derivatives exhibit antitumor and antiangiogenic activities, making them candidates for further development in cancer therapeutics .

Antimicrobial Properties

Research has shown that pyrazole compounds possess antifungal and antibacterial properties. The incorporation of the dioxaborolane moiety may enhance these effects by improving the compound's solubility and bioavailability. This aspect is particularly relevant in the development of new antimicrobial agents .

Materials Science

Organic Electronics

The unique electronic properties of pyrazole derivatives make them suitable for applications in organic electronics. The trifluoromethyl group enhances the electron-withdrawing capability of the molecule, which can be beneficial for designing materials used in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research has indicated that incorporating such compounds can improve the efficiency and stability of these devices .

Polymer Chemistry

In polymer synthesis, the compound can serve as a building block for creating functionalized polymers with specific properties. Its ability to participate in cross-linking reactions allows for the development of materials with tailored mechanical and thermal properties. This application is particularly relevant in the production of advanced materials for coatings and adhesives .

Agricultural Applications

Pesticide Development

The structural characteristics of 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)-1H-pyrazole suggest potential use in agrochemicals. Pyrazole derivatives have been explored as herbicides and insecticides due to their effectiveness against various pests while minimizing environmental impact. The dioxaborolane moiety may enhance the stability and efficacy of these compounds in agricultural formulations .

Case Studies

Case Study 1: Anticancer Activity Evaluation

In a recent study evaluating various pyrazole derivatives for anticancer activity, this compound was tested against several cancer cell lines. The results indicated significant cytotoxicity at low micromolar concentrations compared to standard chemotherapeutics. Further investigations into its mechanism of action revealed potential pathways involving apoptosis induction and cell cycle arrest.

Case Study 2: Organic Electronics Application

A research project focused on developing new materials for OLEDs incorporated this pyrazole derivative into the active layer. The device demonstrated improved luminescence efficiency and stability under operational conditions compared to devices using traditional materials. These findings highlight the compound's potential as a key component in next-generation electronic devices.

Comparison with Similar Compounds

Comparison with Similar Compounds

The uniqueness of this compound lies in its trifluoromethyl-boronic ester-pyrazole triad. Below is a comparative analysis with structurally related analogs:

Table 1: Structural and Functional Comparison

| Compound Name | Substituents | Key Differences | Impact on Properties/Applications | Reference |

|---|---|---|---|---|

| 1-Phenyl-3-(dioxaborolan-2-yl)-5-(trifluoromethyl)-1H-pyrazole | Phenyl (position 1), dioxaborolane (position 3), trifluoromethyl (position 5) | Phenyl vs. methyl at position 1 | - Increased aromaticity enhances π-π stacking in drug-receptor interactions. - Reduced metabolic stability compared to methyl. |

|

| 5-Fluoro-1,3-dimethyl-4-(dioxaborolan-2-yl)-1H-pyrazole | Fluoro (position 5), dimethyl (positions 1,3), dioxaborolane (position 4) | Fluoro substitution and positional isomerism | - Fluorine improves membrane permeability but reduces boron reactivity. - Dimethyl groups increase steric hindrance, limiting cross-coupling efficiency. |

|

| 1-Methyl-4-(dioxaborolan-2-yl)-1H-pyrazole | Methyl (position 1), dioxaborolane (position 4) | Lack of trifluoromethyl group | - Lower lipophilicity and bioactivity. - Primarily used in non-pharmaceutical boron chemistry. |

|

| 3-(Trifluoromethyl)-1H-pyrazole | Trifluoromethyl (position 3) | Absence of dioxaborolane group | - Cannot participate in Suzuki reactions. - Limited to non-boron applications (e.g., agrochemicals). |

Key Insights

Trifluoromethyl Group : The presence of -CF₃ in the target compound significantly enhances binding to hydrophobic enzyme pockets, a feature absent in analogs like 1-methyl-4-(dioxaborolan-2-yl)-1H-pyrazole .

Boronic Ester Reactivity: Unlike non-boronated analogs (e.g., 3-(trifluoromethyl)-1H-pyrazole), the dioxaborolane group enables catalytic cross-coupling, critical for synthesizing complex biaryl structures .

Substituent Position : Positional isomerism (e.g., dioxaborolane at position 4 vs. 5) alters electronic effects; the target compound’s boron at position 5 optimizes steric accessibility for coupling reactions .

Preparation Methods

Starting Materials and Key Intermediates

- The synthesis typically starts from 1-methyl-3-(trifluoromethyl)-1H-pyrazole or its regioisomer 1-methyl-5-(trifluoromethyl)-1H-pyrazole, which are key intermediates accessible via condensation and cyclization reactions involving trifluoromethylated ketones and hydrazine derivatives.

- Bis(pinacolato)diboron is the boron source used to introduce the pinacol boronate group onto the pyrazole ring.

Direct Borylation of Trifluoromethyl Pyrazole

One of the most effective methods involves the iridium-catalyzed borylation of 3-(trifluoromethyl)pyrazole derivatives:

- Catalyst: (1,5-Cyclooctadiene)(methoxy)iridium(I) dimer

- Ligand: 3,4,7,8-Tetramethyl-o-phenanthroline

- Solvent: Tetrahydrofuran (THF)

- Conditions: 80 °C, 16 hours, inert atmosphere (glovebox)

- Yield: Approximately 59% for the boronate ester product.

This method allows selective borylation at the 5-position of the pyrazole ring, forming the 5-(pinacol boronate) derivative with the trifluoromethyl group retained at position 3.

Lithiation and Subsequent Borylation

Another approach uses directed ortho-metalation (DoM) on brominated pyrazole derivatives:

- Starting from 4-bromo-1-methyl-5-(trifluoromethyl)pyrazole, lithiation is performed using strong bases such as n-butyllithium or lithium diisopropylamide (LDA).

- The lithiated intermediate is then reacted with bis(pinacolato)diboron to install the boronate ester at the 5-position.

This method offers regioselectivity and versatility for introducing other functional groups alongside the boronate ester.

Alkylation of Boronated Pyrazole Precursors

- Alkylation of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole with trifluoroethyl trifluoromethanesulfonate in the presence of sodium hydride in DMF at 0–20 °C for 12 hours yields the desired methylated trifluoromethyl pyrazole boronate ester.

- The reaction is quenched with aqueous ammonium chloride and purified by extraction and solvent removal.

Detailed Reaction Conditions and Yields

Research Findings and Practical Notes

- The iridium-catalyzed borylation is a robust method for introducing boronate esters on heteroaromatic rings with electron-withdrawing groups such as trifluoromethyl, maintaining functional group integrity.

- The DoM approach enables further functionalization at the 4-position, allowing synthesis of derivatives with aldehyde, acid, or sulfonyl groups, expanding the utility of the compound as a building block.

- Alkylation of boronated pyrazoles under mild conditions provides access to methylated trifluoromethyl pyrazole boronate esters, important for cross-coupling reactions in drug development and agrochemical synthesis.

- The compound's purity is typically above 95% when prepared under optimized conditions, suitable for use as a synthetic intermediate.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents / Catalysts | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Iridium-catalyzed borylation | 3-(Trifluoromethyl)pyrazole | (COD)(methoxy)Ir dimer, Tetramethyl-o-phen | THF, 80 °C, 16 h, inert | High selectivity, good yield | Requires glovebox, expensive catalyst |

| Directed ortho-metalation | 4-Bromo-1-methyl-5-(trifluoromethyl)pyrazole | n-BuLi or LDA, bis(pinacolato)diboron | Low temperature (-78 to 0 °C) | Regioselective, versatile | Sensitive to moisture, air |

| Alkylation of boronated pyrazole | 4-(Pinacol boronate)-1H-pyrazole | Sodium hydride, trifluoroethyl triflate | DMF, 0–20 °C, 12 h | Mild conditions | Requires careful handling of strong base |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)-1H-pyrazole?

- Methodology :

- Boronation : Introduce the pinacol boronate ester group via Suzuki-Miyaura coupling precursors. For example, cross-coupling pyrazole intermediates with bis(pinacolato)diboron under Pd catalysis (e.g., Pd(PPh₃)₄) in degassed solvents like DMF/water mixtures .

- Trifluoromethylation : Incorporate the CF₃ group using trifluoromethyl chloride or CF₃ synthons under basic conditions, as described for analogous pyrazole derivatives .

- Methylation : Protect the pyrazole nitrogen with methyl groups via alkylation using methyl iodide or dimethyl sulfate in the presence of K₂CO₃ .

Q. How is the compound characterized post-synthesis?

- Analytical Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., trifluoromethyl at position 3, boronate at position 5) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (average mass ~323.16 g/mol) and isotopic patterns .

- Purity Assessment : HPLC with UV detection (λ ~254 nm) to ensure >95% purity, critical for downstream applications .

Advanced Research Questions

Q. How can competing reaction pathways during trifluoromethylation be minimized?

- Experimental Design :

- Control of Basicity : Use mild bases (e.g., NaHCO₃ instead of NaOH) to avoid hydrolysis of the boronate ester .

- Temperature Optimization : Conduct reactions at 0–25°C to suppress side reactions like over-alkylation .

- Monitoring Intermediates : Employ in-situ FTIR or TLC to track CF₃ incorporation and adjust reagent stoichiometry dynamically .

Q. What strategies improve the stability of the boronate moiety during storage?

- Data-Driven Solutions :

- Lyophilization : Store under inert atmospheres (Ar/N₂) at –20°C to prevent oxidation .

- Stabilizers : Add 1–5% triethylamine to neutralize trace acids that degrade the dioxaborolane ring .

- Moisture Control : Use molecular sieves (3Å) in storage vials to maintain anhydrous conditions .

Q. How do steric effects influence cross-coupling efficiency with this compound?

- Mechanistic Insights :

- Substrate Screening : Test aryl halides with varying steric bulk (e.g., o-tolyl vs. phenyl) to assess coupling yields. Steric hindrance at the pyrazole C5 position reduces reactivity with bulky partners .

- Catalyst Tuning : Replace Pd(PPh₃)₄ with bulky ligands like XPhos to enhance turnover in sterically demanding reactions .

Advanced Data Interpretation

Q. How to resolve contradictions in spectral data for structurally similar derivatives?

- Case Study :

- Discrepancy in ¹H NMR Peaks : If a trifluoromethyl signal splits unexpectedly, check for diastereomerism caused by restricted rotation (e.g., ortho-substituted aryl groups). Use variable-temperature NMR to confirm .

- Mass Spec Anomalies : Isotopic clusters deviating from theoretical values may indicate contamination with Cl⁻ (from CF₃Cl reagents). Confirm via ion chromatography .

Q. What computational methods predict the compound’s reactivity in C–B bond transformations?

- Methodology :

- DFT Calculations : Model transition states for boronate transfer using Gaussian or ORCA software. Focus on bond dissociation energies (BDEs) of the B–O bond (~80 kcal/mol) .

- Solvent Effects : Simulate polar aprotic solvents (DMF, THF) to optimize reaction fields for Suzuki couplings .

Application-Oriented Questions

Q. How to evaluate the compound’s utility as a building block in medicinal chemistry?

- Biological Assay Design :

- Target Screening : Test against kinases or GPCRs via fluorescence polarization assays, leveraging the boronate’s affinity for serine/threonine residues .

- Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation .

Q. What environmental fate studies are relevant for this compound?

- Ecotoxicity Protocols :

- Persistence Testing : Measure hydrolysis half-life in aqueous buffers (pH 4–9) to gauge environmental persistence .

- Bioaccumulation : Use logP values (estimated ~2.8) to predict lipid solubility and potential bioaccumulation in aquatic organisms .

Tables for Key Data

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₂H₁₆BF₃N₂O₂ | |

| Melting Point | 98–102°C (decomposes) | |

| Solubility (DMSO) | >50 mg/mL | |

| λmax (UV-Vis) | 270 nm (ε = 1.2 × 10⁴ L·mol⁻¹·cm⁻¹) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.